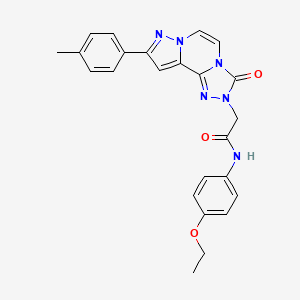

![molecular formula C12H20N4O2 B2821996 tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate CAS No. 1784047-01-3](/img/structure/B2821996.png)

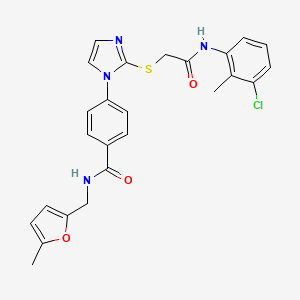

tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a heterocyclic compound with a molecular weight of 238.29 . It is also known by its IUPAC name, tert-butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate .

Synthesis Analysis

Based on the available literature, pyrazolo[3,4-b]pyridine derivatives, including the compound , have been synthesized using scaffold hopping and computer-aided drug design . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-c]pyridine core, which is a type of heterocyclic compound . The compound also contains a tert-butyl group, an amino group, and a carboxylate group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, it is known that pyrazolo[3,4-b]pyridine derivatives have been evaluated for their activities to inhibit TRKA .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 238.29 . The compound’s InChI Code is 1S/C11H18N4O2/c1-11(2,3)17-10(16)15-5-7-8(6-15)13-14(4)9(7)12/h5-6,12H2,1-4H3 .Aplicaciones Científicas De Investigación

Reactivity and Derivative Synthesis

The reactivity of tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate and its derivatives has been a subject of study, demonstrating the compound's potential as a versatile building block in organic synthesis. For instance, Mironovich and Shcherbinin (2014) explored the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, noting their utility in generating biologically active compounds. They synthesized derivatives by reacting carboxylic acids chlorides with amine groups under specific conditions, leading to the formation of compounds with established structures based on spectral data, highlighting the compound's utility in synthesizing complex molecules with potential pharmacologic actions (Mironovich & Shcherbinin, 2014).

Application in Multigram Synthesis

The versatility of tert-butyl amino esters in organic synthesis is further illustrated by the work of Iminov et al. (2015), who developed a multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids. This synthesis demonstrates the compound's role in facilitating reactions that yield pyrazoles, which are separated by column chromatography, indicating its applicability in large-scale synthesis of fluorinated pyrazole derivatives with potential industrial and pharmacological uses (Iminov et al., 2015).

Novel Compound Synthesis

Research by Ivanov et al. (2017) on the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines showcases the compound's application in creating novel chemical entities. They introduced a method involving diazotization and subsequent reactions leading to ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates, emphasizing its potential in synthesizing chemically unique structures for further study and application (Ivanov et al., 2017).

Propiedades

IUPAC Name |

tert-butyl 3-amino-2-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-5-8-9(7-16)14-15(4)10(8)13/h5-7,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROFMLOIDUXWIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(N(N=C2C1)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2821914.png)

![2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine](/img/structure/B2821920.png)

![N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide](/img/structure/B2821925.png)

![2-[4-(5-Hydroxy-2-azabicyclo[4.4.0]dec-5-en-2-yl)phenyl]ethanenitrile](/img/structure/B2821926.png)

![[4-(3-Methylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2821927.png)

![2-phenyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2821931.png)

![N-(3-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2821933.png)

![3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B2821935.png)